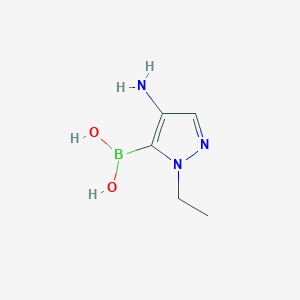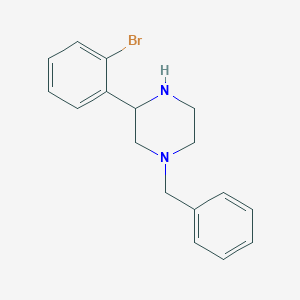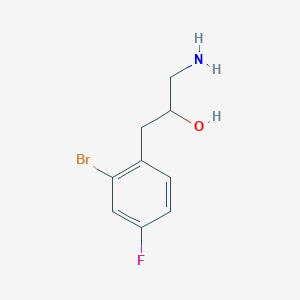
1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H11BrFNO It is a derivative of propanol, featuring an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-bromo-4-fluoroaniline, undergoes a series of reactions to introduce the amino and hydroxyl groups at the desired positions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-one, while substitution with sodium azide could produce 1-Amino-3-(2-azido-4-fluorophenyl)propan-2-ol.
Scientific Research Applications
1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with target proteins, potentially modulating their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(2-bromo-4-chlorophenyl)propan-2-ol
- 1-Amino-3-(2-bromo-4-methylphenyl)propan-2-ol
- 1-Amino-3-(2-bromo-4-nitrophenyl)propan-2-ol
Uniqueness
1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-9-4-7(11)2-1-6(9)3-8(13)5-12/h1-2,4,8,13H,3,5,12H2 |
InChI Key |
LIBZYBWDTWMCKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


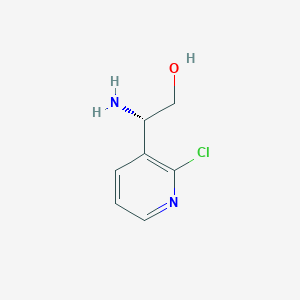
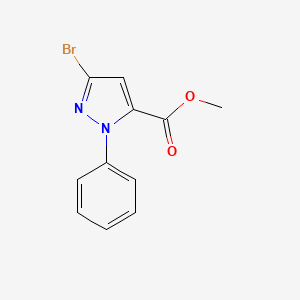
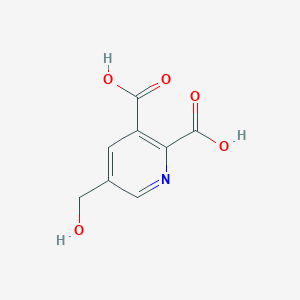


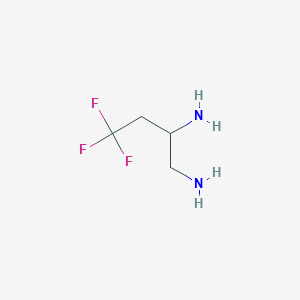
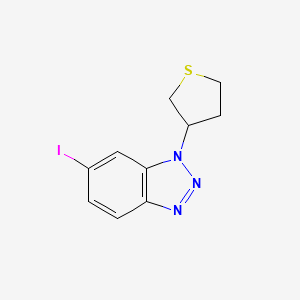


![6-oxo-1-[(1-propyl-1H-1,2,4-triazol-5-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13558841.png)

![1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid](/img/structure/B13558859.png)
